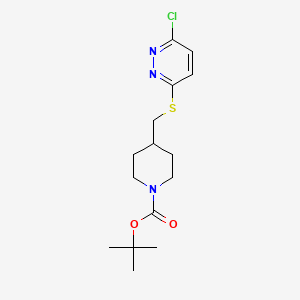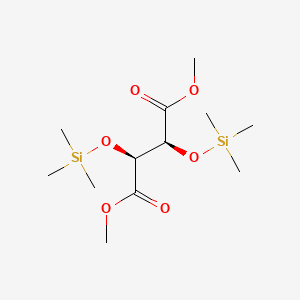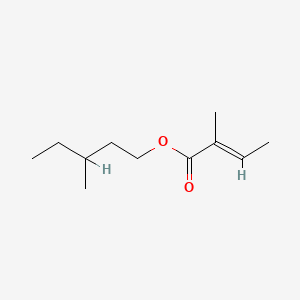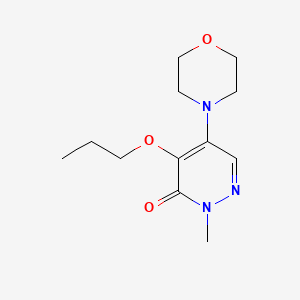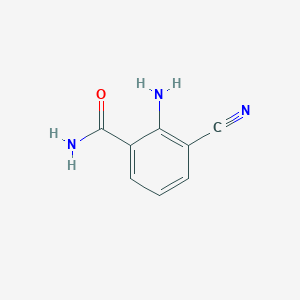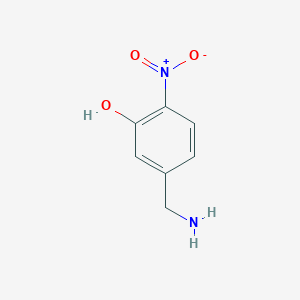
5-(Aminomethyl)-2-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Aminomethyl)-2-nitrophenol is an organic compound that features both an amino group and a nitro group attached to a phenolic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-nitrophenol typically involves the nitration of 2-aminomethylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound.
化学反应分析
Types of Reactions
5-(Aminomethyl)-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 5-(Aminomethyl)-2-aminophenol.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-(Aminomethyl)-2-aminophenol.
Substitution: Formation of halogenated derivatives of this compound.
科学研究应用
5-(Aminomethyl)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-(Aminomethyl)-2-nitrophenol involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenolic hydroxyl group can form hydrogen bonds and participate in redox reactions, further contributing to the compound’s biological and chemical activities.
相似化合物的比较
Similar Compounds
5-(Aminomethyl)-2-aminophenol: Similar structure but with an additional amino group instead of a nitro group.
2-Aminomethylphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-hydroxybenzylamine: Similar functional groups but different positioning on the aromatic ring.
Uniqueness
5-(Aminomethyl)-2-nitrophenol is unique due to the presence of both an amino group and a nitro group on the phenolic ring, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC 名称 |
5-(aminomethyl)-2-nitrophenol |
InChI |
InChI=1S/C7H8N2O3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H,4,8H2 |
InChI 键 |
KXCZNTQCGWRQPZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CN)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





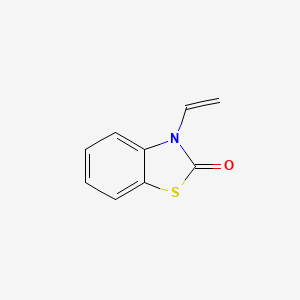
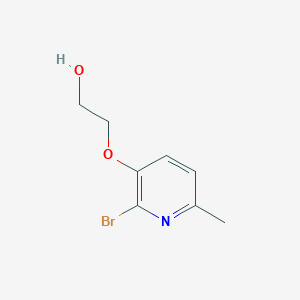
![2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949376.png)
